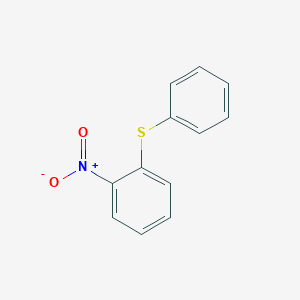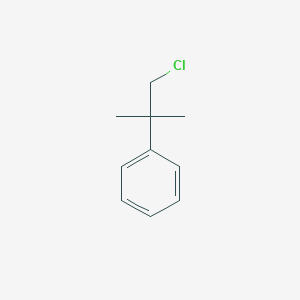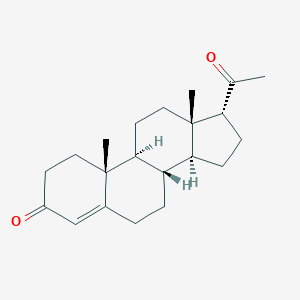
9-(2-Carboxi-2-cianovinil)julolidina
Descripción general
Descripción
9-(2-Carboxy-2-cyanovinyl)julolidine is a fluorescent molecular rotor known for its unique properties in binding to proteins and other biomolecules. This compound is widely used in scientific research due to its ability to exhibit changes in fluorescence quantum yield based on its environment .
Aplicaciones Científicas De Investigación
9-(2-Carboxy-2-cyanovinyl)julolidine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the detection and quantification of proteins and other biomolecules.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the creation of advanced materials and sensors .
Mecanismo De Acción
Target of Action
9-(2-Carboxy-2-cyanovinyl)julolidine, also known as CCVJ, is a fluorescent molecular rotor . It primarily targets proteins , specifically IgG and Fab, and can be used in the preparation of antibodies .
Mode of Action
CCVJ interacts with its targets through non-covalent binding . It has large hydrophobic structures that allow it to associate with hydrophobic pockets in proteins in solution . The fluorescence of CCVJ is inversely proportional to its intramolecular rotation, which depends on the immediate microenvironment of the probe .
Biochemical Pathways
Given its use as a fluorescent molecular rotor, it is likely involved in pathways where changes in solution and membrane viscosity, polymerization or aggregation processes, and protein (un)folding are important .
Pharmacokinetics
It is known that ccvj is soluble in dmso , which could potentially impact its bioavailability.
Result of Action
The result of CCVJ’s action is primarily observed through changes in its fluorescence. The E isomer of CCVJ, which is present in the absence of light, yields a fluorescent behavior, while the Z isomer is a photoproduct with no detectable luminescence . This change in fluorescence can be used to monitor changes in solution and molecular characteristics .
Action Environment
The action of CCVJ is influenced by its immediate microenvironment . The intramolecular rotation of CCVJ, and hence its fluorescence, depends on the immediate microenvironment of the probe . Therefore, factors such as solution and membrane viscosity, as well as the presence of proteins, can influence CCVJ’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
9-(2-Carboxy-2-cyanovinyl)julolidine is known for its role in biochemical reactions, particularly as a fluorescent probe for binding to proteins . The nature of these interactions is such that the quantum yield of 9-(2-Carboxy-2-cyanovinyl)julolidine increases by decreasing free rotation . This property makes it a valuable tool in studying the dynamics of proteins and other biomolecules .
Cellular Effects
The effects of 9-(2-Carboxy-2-cyanovinyl)julolidine on cells are primarily related to its fluorescence properties
Molecular Mechanism
The molecular mechanism of action of 9-(2-Carboxy-2-cyanovinyl)julolidine is largely based on its ability to bind to proteins and other biomolecules
Temporal Effects in Laboratory Settings
It is known that the compound exhibits a photoisomeric behavior, which may contribute to changes in its effects over time .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Carboxy-2-cyanovinyl)julolidine typically involves the reaction of julolidine with a suitable carboxy-cyanovinyl precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or chloroform .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the compound is generally prepared in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Carboxy-2-cyanovinyl)julolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the julolidine core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
9-(2,2-Dicyanovinyl)julolidine: Another fluorescent molecular rotor with similar properties.
1,3,5,7-Tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene: A compound used in fluorescence studies.
Difluoro {2- [1- (3,5-dimethyl-2H-pyrrol-2-ylidene-N)ethyl]-3,5-dimethyl-1H-pyrrolato-N}boron: Known for its fluorescent properties
Uniqueness
What sets 9-(2-Carboxy-2-cyanovinyl)julolidine apart from similar compounds is its high sensitivity to environmental changes, making it an excellent probe for studying molecular interactions and dynamics. Its ability to bind to proteins and other biomolecules with high specificity further enhances its utility in scientific research .
Propiedades
IUPAC Name |
(E)-3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-10-14(16(19)20)9-11-7-12-3-1-5-18-6-2-4-13(8-11)15(12)18/h7-9H,1-6H2,(H,19,20)/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXENNHTVELFRHV-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142978-18-5 | |
| Record name | 9-(2-Carboxy-2-cyanovinyl)julolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142978185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Carboxy-2-cyanovinyl)julolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


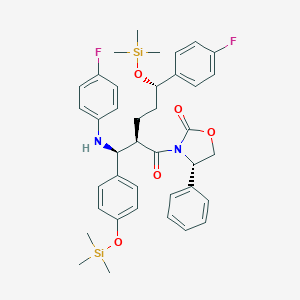
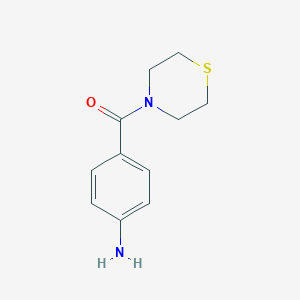
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid](/img/structure/B57159.png)


![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)
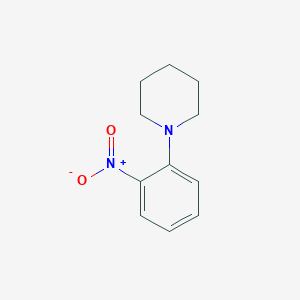
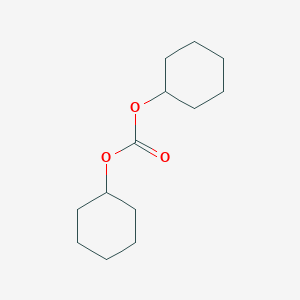
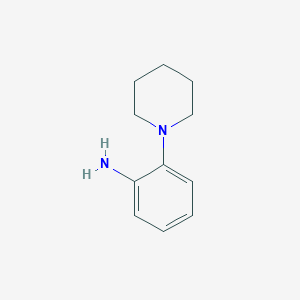
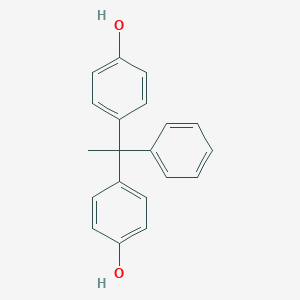
![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)
